

VDM11 in a Comparative Light: In Vivo Efficacy Against Other Endocannabinoid Modulators

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Compound of Interest		
Compound Name:	VDM11	
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A comprehensive analysis of the in vivo performance of the endocannabinoid transport inhibitor **VDM11** in comparison to selective inhibitors of the primary endocannabinoid degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

The endocannabinoid system (ECS) presents a rich field of targets for therapeutic intervention in a host of physiological and pathological processes. Modulation of this system, primarily through the enhancement of endogenous cannabinoid signaling, has shown promise in preclinical models of pain, anxiety, neuroinflammation, and addiction. This guide provides a comparative overview of the in vivo efficacy of **VDM11**, a prominent endocannabinoid transport inhibitor, alongside two major classes of metabolic enzyme inhibitors: FAAH inhibitors (represented by URB597) and MAGL inhibitors (represented by JZL184). By examining their performance across various animal models and outlining the experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in the pursuit of novel ECS-targeted therapeutics.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies, offering a sideby-side comparison of **VDM11**, URB597, and JZL184 across different therapeutic areas.

Analgesia: Neuropathic and Inflammatory Pain Models



Compoun d	Animal Model	Pain Type	Dose Range	Route of Administra tion	Key Findings	Reference
VDM11	Rat	Capsaicin- induced	100 μg (i.pl.)	Intraplantar	Suppresse d nocifensive behavior, thermal hyperalgesi a, and mechanical allodynia.	[1]
URB597	Rat	Capsaicin- induced	75 μg (i.pl.)	Intraplantar	Suppresse d mechanical allodynia but not thermal hyperalgesi a or nocifensive behavior.	[1]
JZL184	Rat	Capsaicin- induced	N/A	Intraplantar	Suppresse d nocifensive behavior and thermal hyperalgesi a.	[1]
VDM11	Mouse	Cisplatin- induced neuropathy	N/A	N/A	Data not available in the provided	



					search results.	
URB597	Mouse	Cisplatin- induced neuropathy	0.1 or 1 mg/kg	Intraperiton eal (i.p.)	Reversed mechanical and cold allodynia.	[2]
JZL184	Mouse	Cisplatin- induced neuropathy	1, 3 or 8 mg/kg	Intraperiton eal (i.p.)	Reversed mechanical and cold allodynia.	[2]

Anxiolytic-like Effects



Compoun d	Animal Model	Test	Dose Range	Route of Administra tion	Key Findings	Reference
VDM11	Rat	Elevated Plus Maze	N/A	N/A	Data not available in the provided search results.	
URB597	Mouse	Light-Dark Box	N/A	N/A	Prevented restraint stress-induced anxiety.	[3]
JZL184	Rat	Elevated Plus Maze	1-8 mg/kg	Intraperiton eal (i.p.)	Produced anxiolytic effects under high environme ntal aversivene ss.	[4]
JZL184	Mouse	Light-Dark Box	N/A	N/A	Prevented restraint stress-induced anxiety; effects were more robust than PF-3845 (another FAAH inhibitor).	[3]



Neuroprotection and Anti-inflammatory Effects Model of Route of Compoun Animal Neuroinfla Dose Key Administra Reference d Model mmation/I Range **Findings** tion njury Did not Ouabainreduce induced neuronal VDM11 Rat 10 mg/kg N/A [5] swelling or excitotoxici ty infarct volume. Attenuated the Kainatedamaging induced effects of **URB597** N/A N/A Rat [6] excitotoxici KAty induced neuronal activity. **Ameliorate** s LPS-Lipopolysa induced ccharide inflammatio (LPS)n by JZL184 Mouse N/A N/A induced reducing neuroinfla prommation inflammato ry cytokine production.

Addiction Models

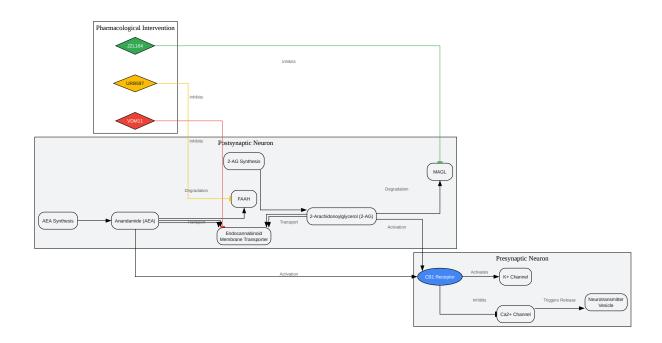


Compoun d	Animal Model	Addiction Model	Dose Range	Route of Administra tion	Key Findings	Reference
VDM11	Rat	Nicotine self- administrati on and reinstatem ent	1, 3, and 10 mg/kg	N/A	Attenuated reinstatem ent of nicotine-seeking behavior but did not affect nicotine self-administrati on.	[6]
URB597	Rat	Nicotine self- administrati on	N/A	N/A	Did not alter nicotine self- administrati on behavior under a progressiv e-ratio schedule.	[6]

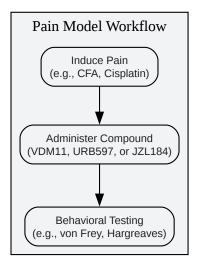
Signaling Pathways and Mechanisms of Action

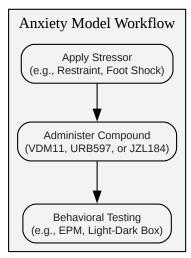
The differential in vivo effects of **VDM11**, FAAH inhibitors, and MAGL inhibitors stem from their distinct mechanisms of action, which ultimately lead to the differential enhancement of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) signaling.

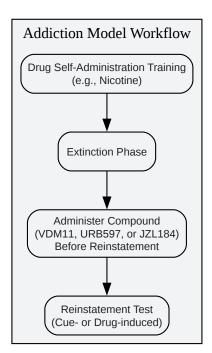












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